molecular formula C27H44O7 B1148995 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester CAS No. 133181-57-4

12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester

Cat. No.: B1148995
CAS No.: 133181-57-4
M. Wt: 480.63406
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an ester functional group. Its molecular formula is C27H44O7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research into its pharmacological properties may reveal new drug candidates.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved could be related to metabolic processes or signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: A bile acid with a similar structure but lacking the ester group.

    Deoxycholic Acid: Another bile acid with fewer hydroxyl groups.

    Ursodeoxycholic Acid: A bile acid used in the treatment of certain liver diseases.

Uniqueness

12-(Acetyloxy)-3,6,7-trihydroxycholan-24-oic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-14(6-9-22(30)33-5)17-7-8-18-23-19(13-21(27(17,18)4)34-15(2)28)26(3)11-10-16(29)12-20(26)24(31)25(23)32/h14,16-21,23-25,29,31-32H,6-13H2,1-5H3/t14-,16?,17-,18+,19+,20?,21?,23+,24?,25?,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEQTWDDAXFHGR-HQIWNBNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(C(C4[C@@]3(CCC(C4)O)C)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.